2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
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Overview
Description
2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound that features a fluorophenyl group, a morpholino group, and a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can be performed under mild conditions, making it suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the P(NMe2)3-catalyzed [4 + 2] annulation followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . These methods are practical for large-scale synthesis and ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using suitable nucleophiles and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc in acetic acid (Zn/AcOH) is a typical reducing agent used.
Substitution: Palladium catalysts are often employed for substitution reactions involving aryl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[3,4-c]quinolines: These compounds have a related structure and are synthesized using similar methods.
Uniqueness
2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the morpholino group contributes to its solubility and bioavailability.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-15-3-1-13(2-4-15)9-17(24)23-11-14-10-20-18(21-16(14)12-23)22-5-7-25-8-6-22/h1-4,10H,5-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQJJJKNHYZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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